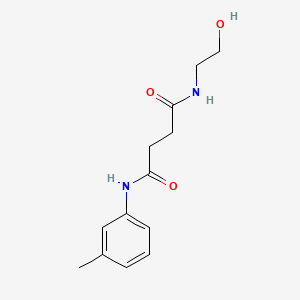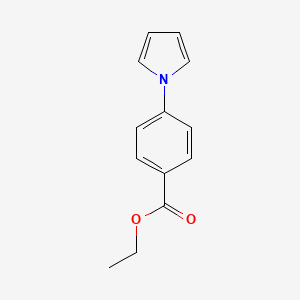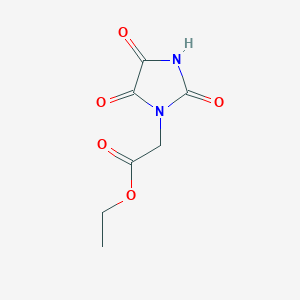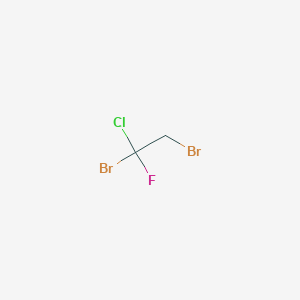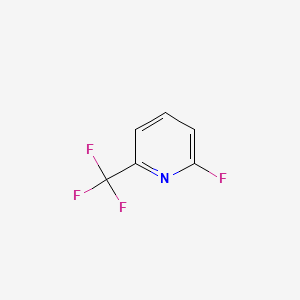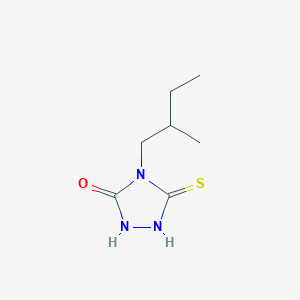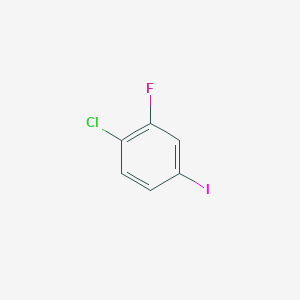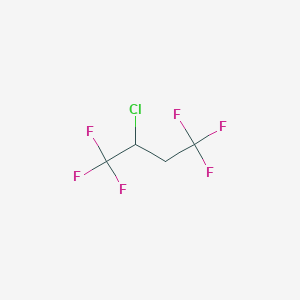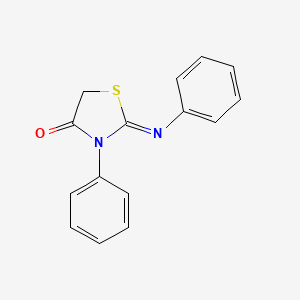
(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one" is a derivative of the 4-thiazolidinone family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities and their utility in organic synthesis. These compounds are characterized by a thiazolidine core, a versatile scaffold that can be modified to produce a wide range of derivatives with varying biological activities and chemical properties .
Synthesis Analysis
The synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives involves nucleophilic addition reactions with arylidene malononitrile, starting from key intermediates like 4-thiazolidinones . Additionally, one-pot synthesis methods have been developed to create functionalized thiazolidine derivatives, such as the reaction of primary amines with carbon disulfide in the presence of N,N'-diphenyloxalimidoyl dichloride . These methods provide efficient routes to synthesize a variety of thiazolidinone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography has also been employed to elucidate the structures and confirm the proposed configurations of these compounds . The geometry of the thiazolidine ring and its substituents plays a crucial role in the biological activity and chemical reactivity of these molecules.
Chemical Reactions Analysis
Thiazolidinone derivatives participate in a range of chemical reactions, which can be utilized to further modify their structure. For instance, they can react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . The presence of functional groups like carboxylic acid can significantly enhance the chemical reactivity and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystallinity. The tautomeric forms of these compounds have been studied, revealing that the phenylimino form is more favorable than the phenylamino form . Computational methods like DFT have been used to calculate properties such as tautomerization equilibrium parameters, HOMO-LUMO energy gaps, and reactivity descriptors . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
科学的研究の応用
Overview of 1,3-Thiazolidin-4-ones and Analogues
1,3-Thiazolidin-4-ones and their functionalized analogues, such as (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, have been the focus of extensive research due to their significant biological potential. These compounds are part of a broader family that includes glitazones, rhodanines, and pseudothiohydantoins, recognized for their pharmacological importance. The synthesis of these structures has evolved since the mid-nineteenth century, with advances in green chemistry and synthetic methodologies enhancing their accessibility and diversity. Their broad biological activities are promising for future medicinal chemistry applications, with potential against various diseases (Santos, Jones Junior, & Silva, 2018).
Anticancer and Biological Activities
Recent studies highlight the anticancer, anti-inflammatory, and various other biological activities of thiazolidin-4-ones. These compounds exhibit antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. Their biological efficacy is influenced by the presence of different substituents, which can optimize their structure for enhanced drug efficiency. This versatility makes thiazolidin-4-ones a valuable scaffold in drug development, particularly for creating more efficient therapeutic agents (Mech, Kurowska, & Trotsko, 2021).
Green Synthesis and Environmental Considerations
The green synthesis of thiazolidinone derivatives emphasizes the importance of environmentally friendly methods in producing these compounds. Microwave-assisted organic synthesis has been particularly successful, offering a sustainable approach to accessing a wide range of biologically active thiazolidinone derivatives. This strategy aligns with the broader goals of reducing hazardous materials in synthesis processes, contributing to the development of novel therapeutics with a reduced environmental footprint (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).
Synthesis and Structural Properties
The synthesis and structural exploration of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the synthetic versatility of these compounds. By reacting chloral with substituted anilines and subsequently treating these imines with thioglycolic acid, a variety of substituted thiazolidin-4-ones can be produced. These synthetic routes provide insights into the structural conformations and properties of the resulting products, highlighting the chemical diversity achievable within this class of compounds (Issac & Tierney, 1996).
特性
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFWIXHMXTJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361510 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790-04-5 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of the benzylidene group in derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?
A1: Research on 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, a derivative with a benzylidene group at the 5-position, reveals interesting structural characteristics []. The benzylidene group introduces flexibility to the molecule, resulting in two possible conformations within the crystal structure. These conformations differ in the dihedral angle between the benzylidene phenyl ring and the thiazolidin-4-one moiety []. This structural feature could potentially influence the molecule's interactions with biological targets and impact its activity.
Q2: What synthetic approaches can be used to create derivatives of this compound with potentially enhanced antibacterial activity?
A2: One study successfully synthesized a series of 2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one derivatives, showcasing a potential route for creating novel antibacterial compounds []. The synthesis involved using this compound as a starting point and introducing various substituents. This approach allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced antibacterial activity. [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
